Cas no 935-28-4 (2,6-Diethylpyridine)

2,6-Diethylpyridine structure
2,6-Diethylpyridine structure
상품 이름:2,6-Diethylpyridine
CAS 번호:935-28-4
MF:C9H13N
메가와트:135.206222295761
MDL:MFCD00049215
CID:813423
PubChem ID:136745

2,6-Diethylpyridine 화학적 및 물리적 성질

이름 및 식별자

    • 2,6-Diethylpyridine
    • Pyridine, 2,6-diethyl-
    • 2,6-Diethyl-pyridine
    • WHTDCOSHHMXZNE-UHFFFAOYSA-N
    • 2,6-diethyl pyridine
    • 2,6-(C2H5)2-pyridine
    • FCH838470
    • KM3199
    • LS21232
    • ST2403734
    • AX8167692
    • AB1005843
    • Y4757
    • 935D284
    • 2,6-Diethylpyridine (ACI)
    • MFCD00049215
    • SCHEMBL45869
    • AKOS006272641
    • CS-W021526
    • DTXSID50239449
    • SY105459
    • 935-28-4
    • NS00113854
    • DB-011273
    • SB52849
    • J-507463
    • DS-18574
    • 2 pound not6-Diethylpyridine
    • MDL: MFCD00049215
    • 인치: 1S/C9H13N/c1-3-8-6-5-7-9(4-2)10-8/h5-7H,3-4H2,1-2H3
    • InChIKey: WHTDCOSHHMXZNE-UHFFFAOYSA-N
    • 미소: N1C(CC)=CC=CC=1CC

계산된 속성

  • 정밀분자량: 135.10500
  • 동위원소 질량: 135.105
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 80.7
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.5
  • 토폴로지 분자 극성 표면적: 12.9

실험적 성질

  • 밀도: 0.9354 (estimate)
  • 융해점: 31.33°C (estimate)
  • 비등점: 203.93°C (estimate)
  • 플래시 포인트: 54.5°C
  • 굴절률: 1.4976 (estimate)
  • PSA: 12.89000
  • LogP: 2.20640

2,6-Diethylpyridine 보안 정보

2,6-Diethylpyridine 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2,6-Diethylpyridine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM173686-5g
2,6-diethylpyridine
935-28-4 95%
5g
$256 2022-06-09
Fluorochem
229002-5g
2,6-Diethylpyridine
935-28-4 95%
5g
£452.00 2022-02-28
Chemenu
CM173686-1g
2,6-diethylpyridine
935-28-4 95%
1g
$153 2021-08-05
eNovation Chemicals LLC
D751291-5g
2,6-diethylpyridine
935-28-4 96%
5g
$190 2024-06-06
Alichem
A029193761-5g
2,6-Diethylpyridine
935-28-4 95%
5g
$536.06 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KV166-250mg
2,6-Diethylpyridine
935-28-4 95+%
250mg
457CNY 2021-05-08
Matrix Scientific
187708-1g
2,6-Diethylpyridine
935-28-4
1g
$245.00 2023-09-07
Alichem
A029193761-1g
2,6-Diethylpyridine
935-28-4 95%
1g
$153.00 2023-08-31
abcr
AB466103-5 g
2,6-Diethylpyridine, 95%; .
935-28-4 95%
5g
€418.60 2023-04-21
Matrix Scientific
187708-10g
2,6-Diethylpyridine
935-28-4
10g
$1434.00 2023-09-07

2,6-Diethylpyridine 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Tris(pentafluorophenyl)borane ,  stereoisomer of Bis[[2-(dimethylamino-κN)phenyl]methyl-κC][(1,2,3,4,5-η)-1,2,3,4… Solvents: Toluene ;  8 h, 3 atm, 70 °C
참조
Rare-earth catalyzed C-H bond activation and alkylation of pyridines
Guan, Bingtao; Hou, Zhaomin, Kidorui, 2012, 60, 156-157

합성회로 2

반응 조건
참조
Arenes disubstituted with primary alkyl groups from xylylene dianions
Bates, Robert B.; Ogle, Craig A., Journal of Organic Chemistry, 1982, 47(20), 3949-52

합성회로 3

반응 조건
참조
Catalytic reactions of pyridines. 2. Direct vapor-phase alkylation of pyridines with alcohols over nickel-substituted zeolites
Kashiwagi, Hiroshi; Enomoto, Saburo, Nippon Kagaku Kaishi, 1980, (4), 551-6

합성회로 4

반응 조건
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether
참조
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; Drowns, Matt; Tatlock, John; Linton, Angelica; Gonzalez, Javier; et al, Synlett, 2010, (5), 796-800

합성회로 5

반응 조건
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  0 °C; overnight, rt; 3 h, rt → reflux
참조
Preparation of 4-hydroxy-3-heterocyclylalkyl-5,6-dihydro-2H-pyran-2-ones as inhibitors of hepatitis C virus RNA-dependent RNA polymerase, and compositions and treatments using the same
, World Intellectual Property Organization, , ,

합성회로 6

반응 조건
참조
Polyacylation of propene derivatives: allyltrimethylsilane as precursor
Roussel, Christian; Popescu, Cristina, Revue Roumaine de Chimie, 1993, 38(4), 425-37

합성회로 7

반응 조건
1.1 Reagents: Butyllithium ,  Triethylamine Solvents: Tetrahydrofuran ,  Hexane ;  rt → -40 °C; -40 °C; 1 h, -40 °C; -40 °C → 0 °C
1.2 0 °C; > 0 °C; 1 h, > 0 °C
참조
Polymerization initiator, modified conjugated diene polymer and tire produced therefrom
, European Patent Organization, , ,

합성회로 8

반응 조건
참조
General synthesis of 2,6-dialkylpyridines
Francis, Robert F.; Wisener, J. T.; Paul, James M., Journal of the Chemical Society [Section] D: Chemical Communications, 1971, (22),

합성회로 9

반응 조건
1.1 Reagents: Hydrazine Solvents: Diethylene glycol ;  30 min, 170 °C; 170 °C → rt
1.2 Reagents: Potassium hydroxide ;  2 h, 200 °C; 200 °C → rt
1.3 Reagents: Water ;  rt
참조
A preparation of piperidine derivatives, useful as glycine transporter 1 inhibitors
, World Intellectual Property Organization, , ,

합성회로 10

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  30 min, 170 °C; 170 °C → rt
1.2 Reagents: Potassium hydroxide ;  2 h, 200 °C
참조
Preparation of GlyT1 transporter inhibitors and their use in treatment of neurological and neuropsychiatric disorders
, World Intellectual Property Organization, , ,

합성회로 11

반응 조건
1.1 Reagents: Water Solvents: Methanol ,  Water
참조
Synthesis and photoisomerization of sterically hindered 2,6-dialkylpyridine N-oxides
Weber, Horst; Rohn, Thomas, Zeitschrift fuer Naturforschung, 1990, 45(5), 701-6

합성회로 12

반응 조건
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  0 °C; 0 °C → rt; overnight, reflux
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
참조
Attenuation of London Dispersion in Dichloromethane Solutions
Pollice, Robert; Bot, Marek; Kobylianskii, Ilia J.; Shenderovich, Ilya; Chen, Peter, Journal of the American Chemical Society, 2017, 139(37), 13126-13140

합성회로 13

반응 조건
참조
Sterically hindered pyridinium salts. Part I. Base-catalyzed carbon-alkylation of 2,6-lutidine methiodide
Weber, Horst; Pant, Johannes, Archiv der Pharmazie (Weinheim, 1980, 313(4), 307-10

합성회로 14

반응 조건
1.1 Reagents: Zinc Solvents: Formic acid
참조
Synthesis of some 2,6-di- and 1,2,6-trisubstituted-1,4-dihydropyridines as antimicrobial agents
Attia, A.; El-Salam, O. I. Abd; Amr, A., Egyptian Journal of Chemistry, 2000, 43(4), 297-307

합성회로 15

반응 조건
참조
Alkylpyridines
, Japan, , ,

2,6-Diethylpyridine Raw materials

2,6-Diethylpyridine Preparation Products

2,6-Diethylpyridine 관련 문헌

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